molecular formula C9H8N2 B1581460 6-Methylquinoxaline CAS No. 6344-72-5

6-Methylquinoxaline

Cat. No. B1581460
Key on ui cas rn: 6344-72-5
M. Wt: 144.17 g/mol
InChI Key: OSRARURJYPOUOV-UHFFFAOYSA-N
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Patent
US07531542B2

Procedure details

A solution of 4-methyl-1,2-phenylenediamine (5.0 g, 41 mmol) in methanol (250 mL) was treated with a solution of 40% aqueous glyoxal and stirred for 16 h. The solvent was evaporated and the residue was distilled under vacuum (2 mm Hg, 85-88° C.) to leave a colorless oil (1.5 g, 25%). LC/MS Method A, r.t.=1.02 mins., purity=99.5%.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Yield
25%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([NH2:8])=[C:4]([NH2:9])[CH:3]=1.[CH:10]([CH:12]=O)=O>CO>[CH3:1][C:2]1[CH:3]=[C:4]2[C:5](=[CH:6][CH:7]=1)[N:8]=[CH:12][CH:10]=[N:9]2

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
CC1=CC(=C(C=C1)N)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)C=O
Name
Quantity
250 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
stirred for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled under vacuum (2 mm Hg, 85-88° C.)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
CC=1C=C2N=CC=NC2=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: PERCENTYIELD 25%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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